methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
Description
This compound is a quinazolinone derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, a 4-oxobutyl linker, and a methyl benzoate ester. Its structure combines a dihydroquinazolinone core with an acetamido-benzoate side chain, which may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions. The benzo[d][1,3]dioxole moiety is known for its metabolic stability and role in modulating pharmacokinetic properties, while the quinazolinone scaffold is associated with anti-inflammatory, anticancer, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C30H28N4O8 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
methyl 2-[[2-[3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H28N4O8/c1-40-29(38)20-7-2-4-9-22(20)32-27(36)17-34-23-10-5-3-8-21(23)28(37)33(30(34)39)14-6-11-26(35)31-16-19-12-13-24-25(15-19)42-18-41-24/h2-5,7-10,12-13,15H,6,11,14,16-18H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
PKTPBPPKFGACBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting salicylic acid with acetylenic esters in the presence of copper(I) iodide and sodium bicarbonate in acetonitrile.
Synthesis of the quinazoline core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under heating conditions.
Coupling reactions: The benzo[d][1,3]dioxole and quinazoline intermediates can be coupled using appropriate linkers and reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the quinazoline core can inhibit specific biological pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of enzyme activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Observations :
- The methyl benzoate ester may enhance cell permeability compared to ethyl esters in other derivatives (e.g., ).
- Unlike imidazolone-based compounds (e.g., ), the quinazolinone core of the target compound is less strained, favoring synthetic accessibility.
Pharmacological and Binding Properties
Table 2: Pharmacological Comparison
Key Findings :
- The target compound’s acetamido-benzoate group is predicted to form strong hydrogen bonds with catalytic residues in enzymes (e.g., MAO-B or COX-2), as modeled by Glide XP docking studies .
- Compared to pyrazole-containing quinazolinones (e.g., ), the target lacks a heteroaromatic ring but compensates with a flexible 4-oxobutyl linker, which may reduce steric hindrance.
- The hydrophobic enclosure effect (from benzo[d][1,3]dioxole) aligns with enhanced binding affinity in lipophilic enzyme pockets, as seen in MAO inhibitors .
Biological Activity
Methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate (hereafter referred to as "the compound") is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of quinazoline and dioxo groups further contributes to its potential pharmacological properties.
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated an IC50 value of 5.99 µM, indicating potent cytotoxicity against cervical cancer cells .
- MDA-MB-231 Cells : In breast cancer models, it inhibited cell proliferation significantly, with observed effects linked to apoptosis induction pathways.
Anti-inflammatory Activity
The compound also has shown promise in reducing inflammation markers. In vitro assays indicated:
- Inhibition of NO Production : At a concentration of 10 µM, the compound reduced nitric oxide production by 95.23%, suggesting strong anti-inflammatory potential .
Antimicrobial Activity
Preliminary antimicrobial tests revealed that the compound possesses activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be further explored for therapeutic applications in treating infections.
Case Studies and Research Findings
Several case studies have highlighted the biological significance of this compound:
-
Study on Cancer Cell Lines :
- Researchers evaluated the cytotoxic effects on various human cancer cell lines. The results confirmed that the compound significantly inhibits cell growth and induces apoptosis through caspase activation pathways.
-
Inflammatory Models :
- In vivo experiments using animal models of arthritis showed that treatment with the compound led to a marked decrease in swelling and inflammatory markers compared to control groups.
-
Antimicrobial Efficacy :
- A recent study assessed the antimicrobial properties against multi-drug resistant strains of bacteria. The findings support the use of this compound as a potential lead for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
